4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile
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Overview
Description
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is an organic compound with the molecular formula C15H8N4O3 It is characterized by the presence of a nitro group, an oxoindole moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile typically involves the reaction of 5-nitro-2-oxoindole with 4-aminobenzonitrile under specific conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The nitro group on the indole ring is crucial for the reactivity of the compound, facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-[(5-amino-2-oxoindol-3-yl)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxoindole moiety may also play a role in binding to proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzoic acid
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide
- 4-[(5-Nitro-2-oxoindol-3-yl)amino]benzaldehyde
Uniqueness
4-[(5-Nitro-2-oxoindol-3-yl)amino]benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and oxoindole moiety also contributes to its unique properties compared to similar compounds.
Properties
Molecular Formula |
C15H8N4O3 |
---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C15H8N4O3/c16-8-9-1-3-10(4-2-9)17-14-12-7-11(19(21)22)5-6-13(12)18-15(14)20/h1-7H,(H,17,18,20) |
InChI Key |
XWHXIRZXYMOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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